molecular formula C22H30O B1670305 Desogestrel CAS No. 54024-22-5

Desogestrel

Cat. No.: B1670305
CAS No.: 54024-22-5
M. Wt: 310.5 g/mol
InChI Key: RPLCPCMSCLEKRS-OGKXSSEESA-N
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Description

Desogestrel is a synthetic progestogen, commonly used in oral contraceptives. It is a third-generation progestogen, known for its high selectivity and minimal androgenic activity. This compound is often used in combination with ethinyl estradiol to prevent pregnancy and manage menopausal symptoms .

Chemical Reactions Analysis

Desogestrel undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like IBX and reducing agents for specific transformations. The major product formed from these reactions is 3-keto-desogestrel .

Scientific Research Applications

Contraceptive Use

Desogestrel is primarily known for its role in hormonal contraceptives, particularly progestin-only pills. It provides effective contraception with a lower risk of estrogen-related side effects, making it suitable for women who cannot take estrogen.

Efficacy and Safety

  • Effectiveness : Research indicates that this compound has a high contraceptive efficacy, with a Pearl index comparable to that of combined oral contraceptives. A study comparing this compound with levonorgestrel found no significant difference in pregnancy rates, suggesting similar effectiveness between these progestins .
  • Menstrual Cycle Regulation : this compound has been shown to reduce menstrual bleeding and improve cycle regularity. In a trial involving women with abnormal uterine bleeding due to ovulatory dysfunction, this compound demonstrated non-inferiority to medroxyprogesterone acetate in endometrial protection and normalization of menstruation .

Management of Menstrual Disorders

This compound is also utilized in treating various menstrual disorders, including dysmenorrhea and premenstrual syndrome (PMS).

Case Study Insights

  • Migraine Management : A study reported that women using this compound experienced a significant reduction in migraine days and an improvement in quality of life over 180 days . This suggests that this compound may be beneficial for women suffering from hormone-related migraines.
  • Abnormal Uterine Bleeding : In a randomized controlled trial involving premenopausal women with chronic abnormal uterine bleeding, this compound was effective in achieving endometrial protection and improving menstrual symptoms compared to other treatments .

Hormonal Male Contraception

Recent studies have explored the potential of this compound in male contraception when combined with testosterone.

Research Findings

  • A dose-finding study indicated that administering oral this compound alongside testosterone pellets effectively suppressed gonadotropin secretion without significant adverse metabolic effects. Participants experienced dose-dependent reductions in sperm concentration, with some achieving azoospermia . This approach represents a promising avenue for developing male hormonal contraceptives.

Therapeutic Applications Beyond Contraception

This compound's progestogenic properties make it suitable for various therapeutic applications beyond contraception.

Endometrial Protection

  • This compound has been shown to provide endometrial protection in women at risk for endometrial hyperplasia or cancer due to prolonged unopposed estrogen exposure. Its use in combination therapies can help mitigate these risks effectively .

Summary of Applications

ApplicationDescriptionEfficacy/Findings
Contraceptive UseEffective progestin-only contraceptiveComparable Pearl index to combined oral contraceptives
Management of Menstrual DisordersReduces menstrual bleeding; improves cycle regularitySignificant reduction in migraine days; improved quality of life
Hormonal Male ContraceptionCombined with testosterone for male contraceptionEffective suppression of sperm production; potential for male hormonal contraceptives
Therapeutic ApplicationsProvides endometrial protection; treats abnormal uterine bleedingNon-inferiority to medroxyprogesterone acetate; effective in managing AUB-O

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of desogestrel in preclinical models, and how do these influence experimental design?

  • Methodological Answer : this compound undergoes extensive first-pass metabolism in the gut mucosa, forming active metabolites like 3-keto this compound (3-KDG). In rats, hydroxylation at the 15α-position followed by glucuronidation dominates, while in dogs, metabolism occurs at C3 and C17 positions . Experimental designs should incorporate:

  • In vitro models : Ussing chamber techniques to study intestinal mucosal metabolism .
  • Analytical methods : Mass spectrometry and co-chromatography with authentic metabolites to identify phase I/II products .
  • Species-specific considerations : Rodent vs. canine models for pharmacokinetic extrapolation .

Q. How do experimental models (e.g., T47D cells) inform the study of this compound’s progestogenic activity?

  • Methodological Answer : T47D breast adenocarcinoma cells, which lack endogenous PHOX2B expression, are transfected with PHOX2B cDNA to study this compound’s metabolite (3-KDG) effects on progesterone receptor (PR-B)-mediated transcriptional activity. Key steps include:

  • Co-transfection assays : Use of TLX2-luc reporter constructs to quantify promoter activation .
  • Dose-response experiments : Titrating 3-KDG concentrations to assess PR-B dependency .
  • Control experiments : Comparing results with other progestogens (e.g., levonorgestrel) to evaluate specificity .

Q. What statistical methods are appropriate for comparing this compound with other progestins in clinical trials?

  • Methodological Answer :

  • Comparative trials : Use non-paired t-tests (assuming unequal variances) for cross-sectional comparisons, e.g., this compound vs. levonorgestrel effects on coagulation parameters .
  • Correlation analysis : Pearson coefficients to assess associations between variables (e.g., hormone levels and biomarker changes) .
  • Power analysis : Sample size calculations based on expected effect sizes (e.g., 30 participants to detect ≥60% of standard deviation differences) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s impact on coagulation parameters across studies?

  • Methodological Answer :

  • Systematic reviews : Pool data from trials using Mantel-Haenszel random-effects models to compute risk differences (e.g., thromboembolism rates) .
  • Sensitivity analysis : Exclude studies with overlapping cohorts or methodological biases (e.g., duplicated datasets) .
  • Subgroup stratification : Analyze outcomes by demographic factors (e.g., age, BMI) to identify confounding variables .

Q. What molecular mechanisms underlie this compound’s modulation of respiratory chemosensitivity in central hypoventilation syndromes?

  • Methodological Answer :

  • In vivo models : CO₂ rebreathing tests in congenital central hypoventilation syndrome (CCHS) patients to measure ventilation (VE) changes before/after this compound exposure .
  • Statistical validation : One-way ANOVA with Bonferroni correction to assess significance of respiratory frequency and end-tidal CO₂ changes .
  • Translational studies : Combine human data with animal models (e.g., serotoninergic pathway analysis in rodents) to identify neural targets .

Q. How should long-term pharmacodynamic studies of this compound in hormone replacement therapy (HRT) be structured?

  • Methodological Answer :

  • Longitudinal design : 18-month follow-up with periodic biomarker assessments (e.g., serum progesterone, LH suppression) .
  • Dose optimization : Test double-dose this compound (150 µg) for continuous HRT efficacy, noting lactose excipient tolerability .
  • Ethical considerations : Monitor withdrawal rates and adverse effects (e.g., exclusion of participants with sample mislabeling or consent issues) .

Q. What methodologies are critical for studying this compound’s drug interactions (e.g., with ORLADEYO)?

  • Methodological Answer :

  • Clinical PK studies : Co-administer this compound/ethinyl estradiol with interacting drugs (e.g., ORLADEYO) and measure etonogestrel exposure via LC-MS/MS .
  • Enzyme inhibition assays : Evaluate CYP450 isoform activity (e.g., CYP3A4) to predict metabolic competition .
  • Risk-benefit analysis : Use RevMan for pooled adverse effect rates (e.g., bleeding days) with 95% confidence intervals .

Q. Tables for Key Data

Q. Table 1: Species-Specific Metabolism of this compound

SpeciesPrimary Metabolic SitesMajor MetabolitesAnalytical MethodReference
RatC3, C5, C11, C1515α-hydroxyl-desogestrelGlucuronidation assay
DogC3, C173-keto-desogestrelMass spectrometry
HumanIntestinal mucosa3-keto-desogestrelUssing chamber model

Q. Table 2: Clinical Trial Design Parameters for this compound Studies

ParameterRecommendationStatistical ToolReference
Sample size≥30 participants for 80% power (α=0.05)G*Power software
Adverse effect analysisWilson’s method for 95% confidence intervalsOpenEpi
Longitudinal dataMixed-effects models for repeated measuresRevMan

Properties

CAS No.

54024-22-5

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

RPLCPCMSCLEKRS-OGKXSSEESA-N

impurities

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol;  13-ethyl-11-methylenegon-4-en-17-one.

SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Appearance

Solid powder

boiling_point

428ºC

Color/Form

Crystals

melting_point

109-110ºC
109-110 °C
109.5 °C

Key on ui other cas no.

54024-22-5

physical_description

Solid

Pictograms

Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1 mg/ml
Slightly soluble in ethanol and ethyl acetate;  sparingly soluble in n-hexane.
3.01e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol
13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol
18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)-
alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17
Cerazette
Desogestrel
Marvelon
Org 2969
Org-2969
Org2969

vapor_pressure

6.20X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Desogestrel
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Desogestrel
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Desogestrel
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Desogestrel
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Desogestrel
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Desogestrel

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